

Application Notes and Protocols for Chromenylum Star Polymers

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Compound of Interest

Compound Name: Chromenylum

Cat. No.: B1244687

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These application notes detail the use of **chromenylum** star polymers (CStars) for enhanced in vivo imaging performance. The unique architecture of these polymers, featuring a bright **chromenylum** fluorophore core shielded by hydrophilic poly(2-methyl-2-oxazoline) (POx) arms, overcomes the limitations of traditional shortwave infrared (SWIR) dyes, such as poor water solubility and nonspecific protein binding.^{[1][2][3][4][5][6]} This results in improved biodistribution, rapid renal clearance, and exceptional brightness, making CStars a powerful tool for high-resolution in vivo imaging of vasculature and lymphatic systems.^{[1][2][6]}

Enhanced In Vivo Performance of CStars

The star polymer design endows CStars with "stealth" properties in biological environments, minimizing interactions with biomolecules and preventing aggregation.^{[1][2][6]} This leads to a distinct in vivo biodistribution compared to conventional dyes like indocyanine green (ICG), which heavily associate with plasma proteins.^{[1][5][6]} Consequently, CStars exhibit swift renal clearance and provide a non-invasive method for visualizing the lymphatic system with high clarity.^{[1][2][6]} The number of POx arms has been optimized to maximize both aqueous solubility and SWIR brightness, with the five-armed CStar30 demonstrating superior performance.^{[1][2][5][6]}

Quantitative Data Summary

The following tables summarize the key quantitative data for different CStar variants, highlighting the superior properties of the five-arm CStar30.

Polymer	Number of POx Arms	Avg. Degree of Polymerization (per arm)	Dispersity (Đ)
POx	1 (linear)	30	1.06
CStar (7)	3	30	≤ 1.02
CStar (6)	4	30	≤ 1.02
CStar30 (5)	5	30	≤ 1.02

Table 1: Molecular characteristics of the linear POx polymer and the resulting three, four, and five-armed **chromenylum** star polymers (CStars). Data sourced from Mobley et al.[\[5\]](#)

Compound	Relative SWIR Brightness in Water
Three-arm CStar (7)	Lower
Four-arm CStar (6)	Intermediate
Five-arm CStar30 (5)	Highest

Table 2: Comparison of the relative shortwave infrared (SWIR) brightness of CStars with a varying number of polymer arms in an aqueous environment. The five-arm variant, CStar30, exhibits the highest emission intensity.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the synthesis of CStars and their application in in vivo imaging are provided below.

Protocol 1: Synthesis of Azide-Terminated Poly(2-methyl-2-oxazoline) (POx-N₃)

This protocol describes the living cationic ring-opening polymerization of 2-methyl-2-oxazoline (MeOx) to produce the hydrophilic polymer arms with a terminal azide group for subsequent click chemistry.^[5]

Materials:

- 2-methyl-2-oxazoline (MeOx), distilled
- Methyl triflate (MeOTf), initiator
- Acetonitrile, anhydrous
- Sodium azide (NaN_3)
- Methanol
- Dialysis tubing (MWCO 1 kDa)
- Argon gas supply

Procedure:

- Under an argon atmosphere, dissolve the desired amount of MeOx monomer in anhydrous acetonitrile.
- Add methyl triflate as the initiator to begin the polymerization.
- Allow the reaction to proceed at a controlled temperature (e.g., 80°C) for a predetermined time to achieve the target degree of polymerization of 30.
- Terminate the polymerization by adding a solution of sodium azide in methanol.
- Stir the reaction mixture at room temperature overnight to ensure complete termination and azidation.
- Purify the resulting POx- N_3 polymer by dialysis against deionized water for 48 hours, followed by lyophilization to obtain a white, fluffy solid.

- Characterize the polymer by gel permeation chromatography (GPC) to determine the molecular weight and dispersity.

Protocol 2: Synthesis of Alkyne-Functionalized Chromenylum Dye Core

This protocol outlines the synthesis of the heptamethine **chromenylum** dye core functionalized with terminal alkynes for conjugation to the POx-N₃ arms. This involves the condensation of a heterocyclic precursor with a linker containing multiple alkyne groups.^{[1][5]}

Materials:

- Appropriate **chromenylum** heterocycle precursor
- Linker with three, four, or five terminal alkyne groups
- Acetic anhydride
- Pyridine or another suitable base
- Dichloromethane (DCM) or other appropriate solvent

Procedure:

- Dissolve the **chromenylum** heterocycle and the alkyne-functionalized linker in the chosen solvent.
- Add the base and acetic anhydride to the mixture.
- Stir the reaction at room temperature or with gentle heating until the condensation is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, quench the reaction and perform an aqueous workup.
- Purify the crude product by column chromatography on silica gel to isolate the desired multi-alkyne **chromenylum** dye.

- Confirm the structure and purity of the product using ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

Protocol 3: Synthesis of Chromenylum Star Polymers (CStars) via CuAAC Click Chemistry

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-terminated POx arms to the alkyne-functionalized **chromenylum** core.^{[1][5]}

Materials:

- Alkyne-functionalized **chromenylum** dye (from Protocol 2)
- Azide-terminated POx (POx-N_3) (from Protocol 1)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
- Deionized water
- Dialysis tubing (MWCO appropriate for the CStar product)

Procedure:

- Dissolve the alkyne-functionalized **chromenylum** dye and POx-N_3 in deionized water.
- In a separate vial, prepare a fresh solution of the copper catalyst by mixing $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ and THPTA in deionized water.
- Add the copper catalyst solution to the polymer and dye mixture.
- Initiate the click reaction by adding a fresh solution of sodium ascorbate.
- Allow the reaction to proceed at room temperature for 24 hours.

- Purify the resulting CStar polymer by extensive dialysis against deionized water to remove the copper catalyst and unreacted starting materials.
- Lyophilize the purified solution to obtain the CStar as a solid.
- Characterize the final product by GPC to confirm the increase in molecular weight and low dispersity.

Protocol 4: In Vivo SWIR Imaging of the Lymphatic System in Mice

This protocol describes the use of CStar30 for non-invasive imaging of the lymphatic system in a mouse model.

Materials:

- CStar30, dissolved in sterile water (e.g., 30 nmol in 50 μ L)
- Anesthetized mice
- SWIR imaging system with an InGaAs camera and appropriate laser excitation (e.g., 974 nm) and long-pass filter (e.g., 1100 nm).
- Syringes with fine-gauge needles (e.g., 30G)

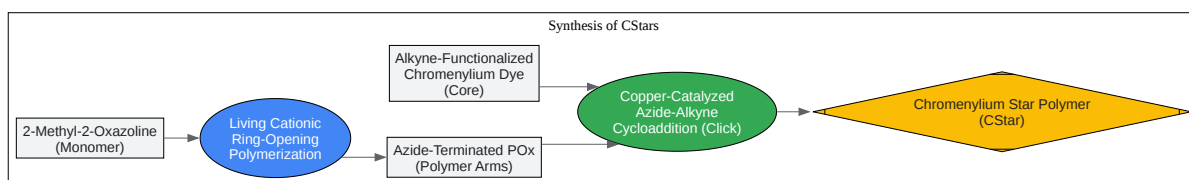
Procedure:

- Anesthetize the mouse using a standard, approved protocol (e.g., isoflurane inhalation).
- For lymphatic imaging, perform an intradermal (i.d.) injection of the CStar30 solution into the hind footpad of the mouse (e.g., 50 μ L total, 25 μ L per footpad).[\[1\]](#)[\[5\]](#)
- Immediately place the mouse on the imaging stage of the SWIR imaging system.
- Acquire images at various time points post-injection (e.g., 5, 10, 20, 60 minutes) to visualize the uptake and transport of CStar30 through the lymphatic vessels and to the lymph nodes.
[\[1\]](#)[\[5\]](#)

- For vascular imaging, a similar procedure can be followed with an intravenous (i.v.) tail vein injection.[1][5]
- Analyze the acquired images to assess biodistribution, clearance, and lymphatic vessel morphology.

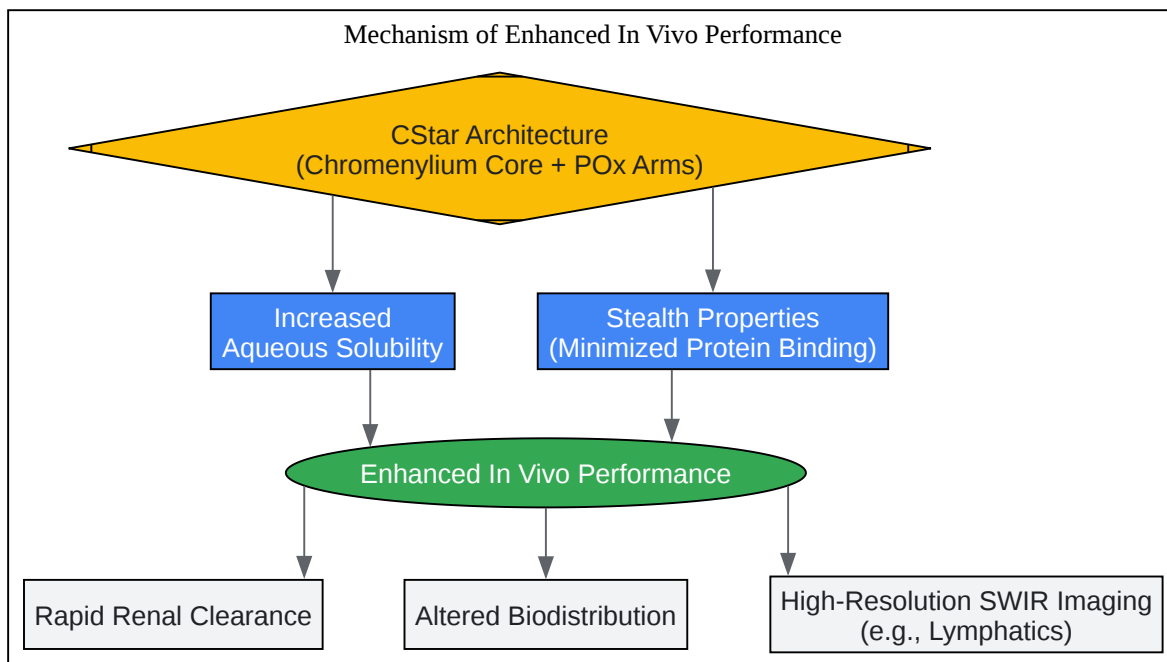
Visualizations

The following diagrams illustrate the synthesis workflow, the mechanism of enhanced in vivo performance, and the experimental workflow for in vivo imaging.



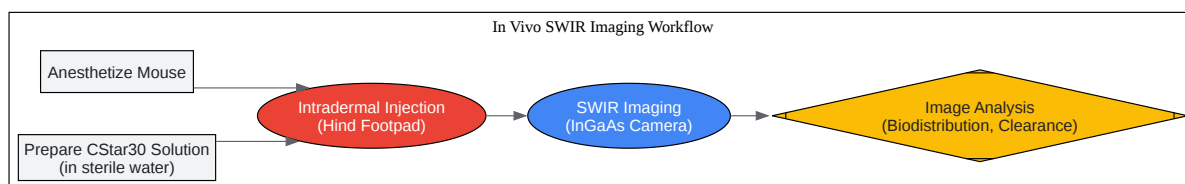
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Synthesis workflow for **Chromenyl** Star Polymers (CStars).



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How CStar architecture enhances in vivo performance.



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Experimental workflow for in vivo SWIR imaging.

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